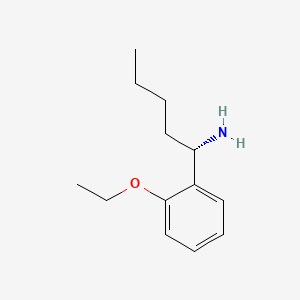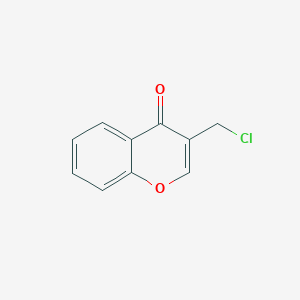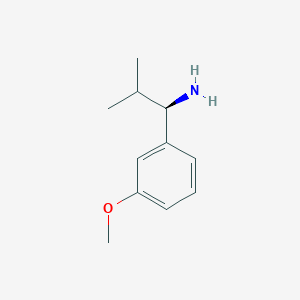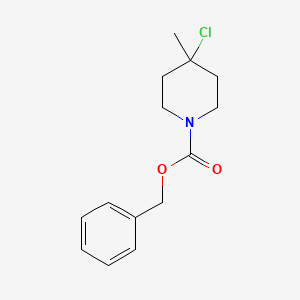
(S)-1-(2-ethoxyphenyl)pentylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-ethoxyphenyl)pentylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pentylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-ethoxyphenyl)pentylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and a suitable amine precursor.
Condensation Reaction: The 2-ethoxybenzaldehyde undergoes a condensation reaction with the amine precursor in the presence of a catalyst, such as an acid or base, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using a metal catalyst, such as palladium on carbon, to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents, such as ethanol or methanol, to enhance the reaction efficiency and product isolation.
化学反応の分析
Types of Reactions
(S)-1-(2-ethoxyphenyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents, such as sodium borohydride, to convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, acids, and bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenylpentylamines.
科学的研究の応用
(S)-1-(2-ethoxyphenyl)pentylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(2-ethoxyphenyl)pentylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-1-(2-methoxyphenyl)pentylamine: Similar structure with a methoxy group instead of an ethoxy group.
(S)-1-(2-ethoxyphenyl)butylamine: Similar structure with a butylamine chain instead of a pentylamine chain.
Uniqueness
(S)-1-(2-ethoxyphenyl)pentylamine is unique due to the presence of the ethoxy group and the pentylamine chain, which confer specific chemical and biological properties. These structural features may influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
(1S)-1-(2-ethoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-5-9-12(14)11-8-6-7-10-13(11)15-4-2/h6-8,10,12H,3-5,9,14H2,1-2H3/t12-/m0/s1 |
InChIキー |
UTFLDMMMFASICV-LBPRGKRZSA-N |
異性体SMILES |
CCCC[C@@H](C1=CC=CC=C1OCC)N |
正規SMILES |
CCCCC(C1=CC=CC=C1OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)








![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
